4-Bromo-3-nitrotoluene

説明

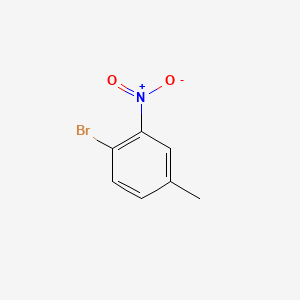

Structure

3D Structure

特性

IUPAC Name |

1-bromo-4-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBUTKQMDPHQAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201378 | |

| Record name | 4-Bromo-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-34-1 | |

| Record name | 1-Bromo-4-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-3-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG8CU54QET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-3-nitrotoluene, a valuable intermediate in organic synthesis. The information presented herein is intended to support research and development activities by providing key data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound, with the CAS number 5326-34-1, is a substituted aromatic hydrocarbon.[1][2][3][4][5][6] Its chemical structure, featuring a toluene backbone substituted with a bromine atom and a nitro group, dictates its physical characteristics and reactivity. The IUPAC name for this compound is 1-bromo-4-methyl-2-nitrobenzene.[5]

Data Summary

The key physical properties of this compound are summarized in the table below for quick reference. These values have been compiled from various literature sources and chemical databases.

| Property | Value |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| CAS Number | 5326-34-1[1][3] |

| Appearance | Yellow to orange crystals, powder, or lumps[6] |

| Melting Point | 27.0-34.0 °C[6] |

| 31-33 °C (lit.)[1][3][7] | |

| Boiling Point | 151.5-152.5 °C at 14 mmHg (lit.)[1][3][7] |

| Density | 1.578 g/mL at 25 °C (lit.)[1][3][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup[1][3] |

| Water Solubility | Expected to be very low. The related compound 3-nitrotoluene has a water solubility of 0.05 g/100 mL at 20°C.[8] |

| Organic Solvent Solubility | While specific quantitative data is not readily available, it is expected to be soluble in common organic solvents such as ethanol, diethyl ether, and benzene, similar to 3-nitrotoluene.[8] |

| Crystal Structure | Orthorhombic, space group Pna2₁[7] |

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. The following sections detail the standard methodologies for measuring the key physical parameters of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly precise thermoanalytical technique for determining the melting point and enthalpy of fusion of a substance.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Experimental Setup: Place the sample pan and the reference pan into the DSC cell.

-

Thermal Program: Initiate a heating program under an inert nitrogen atmosphere. A typical program involves:

-

Equilibration at 0 °C.

-

Heating from 0 °C to 60 °C at a constant rate of 5 °C/min.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Boiling Point Determination by Capillary Method (Reduced Pressure)

Given that this compound's boiling point is reported under reduced pressure, this method is appropriate for its verification.

Methodology:

-

Apparatus Setup: Attach a small test tube containing 0.5 mL of this compound to a thermometer using a rubber band. Place a small capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Heating Mantle: Insert the thermometer and test tube assembly into a heating mantle or a Thiele tube filled with a suitable heating oil.

-

Vacuum Application: Connect the apparatus to a vacuum pump and a manometer. Evacuate the system to the desired pressure (e.g., 14 mmHg).

-

Heating: Begin heating the sample slowly, at a rate of approximately 2 °C per minute.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

Density Determination by Pycnometer

The pycnometer method provides a precise measurement of the density of a solid compound.

Methodology:

-

Measure the Mass of the Empty Pycnometer: Thoroughly clean and dry a pycnometer and its stopper. Weigh the empty pycnometer on an analytical balance and record the mass (m₁).

-

Add the Sample: Introduce a known mass of this compound into the pycnometer and weigh it again (m₂). The mass of the sample is (m₂ - m₁).

-

Fill with an Inert Liquid: Fill the pycnometer containing the sample with a liquid of known density (ρ_liquid) in which the sample is insoluble (e.g., a saturated hydrocarbon). Ensure no air bubbles are trapped. Insert the stopper and wipe away any excess liquid.

-

Weigh the Filled Pycnometer: Weigh the pycnometer containing the sample and the inert liquid (m₃).

-

Determine the Mass of the Liquid: The mass of the inert liquid is (m₃ - m₂).

-

Calculate the Volume of the Displaced Liquid: The volume of the displaced liquid, which is equal to the volume of the solid sample, is calculated as: V_sample = (m₃ - m₂) / ρ_liquid.

-

Calculate the Density of the Sample: The density of this compound is then calculated using the formula: ρ_sample = (m₂ - m₁) / V_sample.

Synthesis Workflow Visualization

The synthesis of this compound can be achieved through the electrophilic bromination of 3-nitrotoluene. The nitro group is a meta-director, and while it deactivates the ring towards electrophilic substitution, the reaction can be driven to completion under appropriate conditions. The methyl group is an ortho, para-director. In 3-nitrotoluene, the positions ortho and para to the methyl group are C2, C4, and C6. The position meta to the nitro group is C5. The bromination will preferentially occur at the positions most activated by the methyl group and not strongly deactivated by the nitro group. The major product of the bromination of 3-nitrotoluene is this compound.

Caption: Synthetic workflow for this compound.

References

- 1. 4-溴-3-硝基甲苯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound technical grade, 90 5326-34-1 [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C7H6BrNO2 | CID 79224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A10718.22 [thermofisher.com]

- 7. This compound | 5326-34-1 [chemicalbook.com]

- 8. 3-Nitrotoluene | C7H7NO2 | CID 7422 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Bromo-3-nitrotoluene chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Bromo-3-nitrotoluene, a key intermediate in modern organic synthesis. Its unique molecular architecture, featuring both a bromine atom and a nitro group on a toluene backbone, offers distinct reactive sites crucial for the development of complex molecules in the pharmaceutical and agricultural industries.[1]

Chemical Structure and IUPAC Name

The formal IUPAC name for this compound is 1-bromo-4-methyl-2-nitrobenzene .[2][3] The molecule consists of a benzene ring substituted with a bromine atom at position 4, a nitro group at position 3, and a methyl group at position 1.

Below is a two-dimensional representation of the chemical structure.

References

An In-depth Technical Guide to 4-Bromo-3-nitrotoluene (CAS: 5326-34-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-nitrotoluene is a substituted aromatic compound recognized as a pivotal intermediate in modern organic synthesis.[1] Its chemical structure, featuring a toluene backbone with both a bromine atom and a nitro group, provides two distinct and highly useful reactive sites. This dual functionality makes it a valuable building block for creating complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1]

The strategic positioning of the bromo and nitro groups allows for a range of chemical transformations. The bromine atom is well-suited for nucleophilic substitution and, more significantly, for palladium-catalyzed cross-coupling reactions such as the Suzuki and Ullmann reactions.[1] Concurrently, the nitro group can be readily reduced to an amine, opening pathways to a different class of derivatives.[1] This versatility allows for the stepwise and controlled synthesis of elaborate organic molecules.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are well-documented, ensuring its reliable use in laboratory and industrial settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5326-34-1 | [2] |

| Molecular Formula | C₇H₆BrNO₂ | [2] |

| Molecular Weight | 216.03 g/mol | [2] |

| Appearance | Yellow crystalline powder or lumps | [1] |

| Melting Point | 31-33 °C | [1][3] |

| Boiling Point | 151.5-152.5 °C at 14 mmHg | [3] |

| Density | 1.578 g/mL at 25 °C | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| SMILES String | Cc1ccc(Br)c(c1)--INVALID-LINK--=O | [2] |

| InChI Key | UPBUTKQMDPHQAQ-UHFFFAOYSA-N | [2] |

Table 2: Spectroscopic Data References

| Spectroscopic Data | Available From |

| ¹H NMR | PubChem[2] |

| ¹³C NMR | PubChem[2] |

| IR Spectrum | NIST Chemistry WebBook |

| Mass Spectrum | NIST Chemistry WebBook |

Chemical Reactivity and Synthetic Pathways

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. This allows for selective transformations, making it a strategic precursor for various target molecules.

Figure 1: Logical relationship of reactive sites on this compound.

Key Experimental Protocols

The following sections provide detailed methodologies for two common and important transformations of this compound. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of 2-Bromo-5-methylaniline via Reduction of the Nitro Group

This procedure details the reduction of the nitro group in this compound to an amine, yielding 2-Bromo-5-methylaniline. This transformation is a critical step in the synthesis of many pharmaceutical and dye intermediates. The protocol described here is a standard method using iron powder in an acidic medium, which is a robust and widely used technique for nitro group reduction.

Figure 2: Experimental workflow for the synthesis of 2-Bromo-5-methylaniline.

Materials and Reagents:

-

This compound

-

Iron powder (fine mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heat source

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of iron powder (5-10 equivalents) and ammonium chloride (0.1-0.2 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Addition of Starting Material: Heat the suspension to a gentle reflux. Add this compound (1.0 equivalent) to the mixture, either as a solid in portions or as a solution in a minimal amount of ethanol.

-

Reaction: Maintain the reaction at reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the hot reaction mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.

-

Extraction: Combine the filtrate and washings and remove the ethanol under reduced pressure. To the remaining aqueous solution, add a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is basic (pH > 8). Extract the aqueous layer multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude 2-Bromo-5-methylaniline by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of 2-Nitro-4,4'-dimethyl-diphenyl via Suzuki-Miyaura Cross-Coupling

This protocol describes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the bromine position. This is a powerful and versatile method for synthesizing biaryl compounds. This compound is coupled with p-tolylboronic acid to produce 2-Nitro-4,4'-dimethyl-diphenyl.

Figure 3: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

-

This compound

-

p-Tolylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or PdCl₂(dppf))

-

Inorganic base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], or Potassium phosphate [K₃PO₄])

-

Solvent system (e.g., Toluene/Water 4:1, or Dioxane/Water)

-

Inert gas (Nitrogen or Argon)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask or a round-bottom flask fitted with a condenser, add this compound (1.0 equivalent), p-tolylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).[4]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]

-

Solvent Addition: Add the degassed solvent system (e.g., toluene and water) via syringe.[4]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[4]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.[4]

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[4]

-

Concentration and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[4]

Applications in Drug Discovery and Development

Aromatic nitro compounds are a crucial class of molecules in medicinal chemistry, often serving as precursors to bioactive compounds.[5] The nitro group itself is a known pharmacophore in certain drugs, and its presence can influence the electronic properties and polarity of a molecule, affecting its interaction with biological targets.[6]

While this compound is primarily a building block, its derivatives are of significant interest. The reduction product, 2-bromo-5-methylaniline, is a precursor for various more complex structures. The biaryl scaffold, accessible through cross-coupling reactions, is a common motif in many pharmaceuticals. The strategic placement of functional groups on this compound makes it an ideal starting point for synthesizing libraries of compounds for screening in drug discovery programs.[1]

Interestingly, this compound itself has been reported to have insecticidal activity, potentially through its interaction with serotonin transporters.[3] While this is not its primary application, it highlights the potential for even simple intermediates to possess biological activity.

Safety Information

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard and Safety Information

| Category | Information | Reference(s) |

| Pictogram | Exclamation Mark | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Conclusion

This compound (CAS 5326-34-1) is a highly versatile and valuable chemical intermediate. Its utility is defined by the presence of two distinct reactive handles: a bromo group amenable to modern cross-coupling reactions and a nitro group that can be readily reduced. This dual functionality provides chemists with a strategic tool for the synthesis of complex anilines, biaryls, and other scaffolds relevant to the pharmaceutical and fine chemical industries. The well-defined physicochemical properties and established reaction pathways make it a reliable component in multi-step synthetic routes. Proper handling in accordance with its safety profile is essential for its use in research and development.

References

An In-depth Technical Guide to 4-Bromo-3-nitrotoluene: Molecular Weight and Formula

This guide provides essential physicochemical data for 4-Bromo-3-nitrotoluene, a key reagent and intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and process development.

| Parameter | Value | Reference |

| Molecular Formula | C7H6BrNO2 | [1][2][3][4] |

| Molecular Weight | 216.03 g/mol | [1][5] |

| Alternate Molecular Weight | 216.032 g/mol | [2] |

| Linear Formula | CH3C6H3(NO2)Br | [5] |

| CAS Number | 5326-34-1 | [2][5] |

Elemental Composition

The molecular formula C7H6BrNO2 indicates the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The structural arrangement consists of a toluene backbone substituted with a bromine atom and a nitro group.

Caption: Elemental breakdown of this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Bromo-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 4-Bromo-3-nitrotoluene, a key intermediate in various synthetic applications. This document outlines the experimentally determined physical constants of this compound and furnishes detailed protocols for their verification, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data of this compound

The melting and boiling points are critical physical properties that indicate the purity of a compound. The data for this compound are summarized below.

| Physical Property | Value | Conditions |

| Melting Point | 27.0–34.0 °C | Not Applicable |

| 29–32 °C | Not Applicable | |

| 31–33 °C | Literature Value[1][2] | |

| Boiling Point | 151.5–152.5 °C | 14 mmHg[1][2] |

| 96 °C | 1 mmHg |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following are standard laboratory procedures for obtaining these values.

Melting Point Determination: Capillary Method

The capillary method is the most common technique for determining the melting point of a solid.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound (finely powdered)

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5] The tube is then tapped gently to ensure the sample is compact at the bottom.[5]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[5][7] For a pure compound, this range should be narrow, typically 0.5-2°C.

Boiling Point Determination: Distillation Method

For determining the boiling point of a liquid at atmospheric pressure, the distillation method is commonly employed.[8][9]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Setup: The distillation apparatus is assembled. The liquid sample (at least 5 mL) and a few boiling chips are placed in the distillation flask.[2] The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Observation: The temperature is recorded when the vapor temperature stabilizes. This stable temperature, observed during the collection of the distillate, is the boiling point of the liquid.[8] The barometric pressure should also be recorded.[2]

Boiling Point Determination at Reduced Pressure

Since many organic compounds decompose at their atmospheric boiling points, determination at reduced pressure is common.[8][10]

Apparatus:

-

Standard distillation apparatus

-

Vacuum pump or aspirator[11]

-

Manometer

Procedure:

-

Apparatus Setup: The distillation apparatus is assembled as described above, but it is connected to a vacuum source through a trap. A manometer is included in the system to measure the pressure.

-

Heating and Evacuation: The system is evacuated to the desired pressure. Heating is then commenced.

-

Observation: The temperature at which the liquid boils and a steady distillation rate is achieved is recorded as the boiling point at that specific pressure.[10]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination and verification of the physical properties of a chemical compound.

Caption: Logical workflow for determining the physical properties of a compound.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. westlab.com [westlab.com]

- 4. timstar.co.uk [timstar.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. vernier.com [vernier.com]

- 10. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]

- 11. DHT08 Boiling Under Reduced Pressure [commons.bcit.ca]

4-Bromo-3-nitrotoluene solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-3-nitrotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 5326-34-1), a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of its expected solubility based on its chemical properties. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers to generate their own data. This guide is intended to be an essential resource for scientists and professionals working with this compound in research and development settings.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₇H₆BrNO₂. Its structure consists of a toluene molecule substituted with a bromine atom and a nitro group. This compound serves as a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). A comprehensive understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 5326-34-1[1][2][3][4] |

| Molecular Formula | C₇H₆BrNO₂[1][2][4] |

| Molecular Weight | 216.03 g/mol [2][4] |

| Appearance | Yellow to brown solid[5] |

| Melting Point | 31-33 °C (lit.)[6] |

| Boiling Point | 151.5-152.5 °C / 14 mmHg (lit.) |

| Density | 1.578 g/mL at 25 °C (lit.)[6] |

Solubility Profile

Qualitative Solubility Data:

| Solvent | Solubility Description | Rationale |

| Water | Insoluble/Less Soluble[5][7][8] | The molecule is predominantly nonpolar due to the benzene ring and methyl group, making it immiscible with water. |

| Methanol | Soluble[9] | As a polar protic solvent, methanol can interact with the polar nitro group, facilitating dissolution. |

| Ethanol | Moderately Soluble[5] | Similar to methanol, ethanol's polarity allows for interaction with the nitro group. |

| Acetone | Moderately Soluble[5] | Acetone, a polar aprotic solvent, can effectively solvate the polar regions of the molecule. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.[10][11][12][13][14][15][16][17][18]

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached, creating a saturated solution. The undissolved solid is then separated from the saturated solution, and the concentration of the solute in the solution is determined by evaporating the solvent and weighing the remaining solid residue.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Conical flasks with stoppers

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

Experimental Workflow

Figure 1: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation: Add an excess amount of this compound to a conical flask containing a precisely measured volume of the chosen organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Equilibration: Seal the flask and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure that the solution reaches saturation. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that equilibrium has been achieved (i.e., the measured solubility is constant).

-

Sample Collection: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a volumetric pipette fitted with a syringe filter to prevent any solid particles from being transferred.

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporation dish.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the dish containing the solid residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final constant mass of the dish with the residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Applications in Drug Development

The solubility of this compound is a critical parameter in drug development for several reasons:

-

Reaction Kinetics: In synthesis, the concentration of reactants in solution directly influences the reaction rate.

-

Purification: Crystallization, a common purification technique, relies on the differential solubility of the compound in a solvent at different temperatures.

-

Formulation: For subsequent active pharmaceutical ingredients derived from this intermediate, understanding solubility is fundamental to developing appropriate dosage forms.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure suggests moderate solubility in common polar organic solvents and poor solubility in water. For researchers and drug development professionals requiring precise solubility values, the detailed isothermal shake-flask method coupled with gravimetric analysis provided in this guide offers a robust and reliable approach. The generation of such data is essential for the optimization of synthetic routes, purification processes, and the overall advancement of pharmaceutical development projects involving this important chemical intermediate.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C7H6BrNO2 | CID 79224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. CAS 5326-34-1: 1-Bromo-4-methyl-2-nitrobenzene [cymitquimica.com]

- 6. 5326-34-1(this compound) | Kuujia.com [kuujia.com]

- 7. Page loading... [guidechem.com]

- 8. cas 5326-34-1|| where to buy 1-Bromo-4-methyl-2-nitrobenzene [chemenu.com]

- 9. aksci.com [aksci.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmacyjournal.info [pharmacyjournal.info]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. pharmajournal.net [pharmajournal.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. dissolutiontech.com [dissolutiontech.com]

Spectral Data Analysis of 4-Bromo-3-nitrotoluene: A Technical Guide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Bromo-3-nitrotoluene. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the spectral characteristics of this compound.

Chemical Structure and Overview

This compound is an aromatic compound with the chemical formula C₇H₆BrNO₂. Its structure consists of a toluene molecule substituted with a bromine atom at the 4-position and a nitro group at the 3-position. This substitution pattern gives rise to a unique spectral fingerprint, which is crucial for its identification and characterization.

Spectral Data Summary

The following sections present the available spectral data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.0 - 8.2 | Singlet | - |

| H-5 | 7.5 - 7.7 | Doublet | 8.0 - 9.0 |

| H-6 | 7.3 - 7.5 | Doublet | 8.0 - 9.0 |

| -CH₃ | 2.4 - 2.6 | Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-CH₃) | 138 - 142 |

| C-2 | 125 - 129 |

| C-3 (C-NO₂) | 148 - 152 |

| C-4 (C-Br) | 120 - 124 |

| C-5 | 132 - 136 |

| C-6 | 128 - 132 |

| -CH₃ | 20 - 22 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented here is based on the gas-phase IR spectrum available from the NIST WebBook.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| 1530 - 1550 | Strong | Asymmetric NO₂ Stretch |

| 1345 - 1365 | Strong | Symmetric NO₂ Stretch |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Bending |

| 1000 - 1100 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry data, particularly from Gas Chromatography-Mass Spectrometry (GC-MS), provides information about the molecular weight and fragmentation pattern of the compound. The data below is from the NIST Mass Spectrometry Data Center.[2]

Table 4: Major Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity | Possible Fragment |

| 215/217 | Moderate | [M]⁺ (Molecular Ion) |

| 90 | High | [C₇H₆]⁺ |

| 89 | High | [C₇H₅]⁺ |

| 63 | Moderate | [C₅H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

The ¹H and ¹³C NMR spectra would be acquired on a spectrometer such as a BRUKER AC-300.[2]

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum with proton decoupling to obtain singlets for each unique carbon.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

-

Infrared (IR) Spectroscopy (ATR-FTIR)

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of solid this compound onto the crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph (GC).

-

The GC separates the components of the sample, and the this compound is eluted from the column at a specific retention time.

-

The eluted compound enters the Mass Spectrometer (MS), where it is ionized, typically by electron ionization.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Logical Workflow for Spectral Analysis

The general workflow for obtaining and interpreting spectral data for a chemical compound is illustrated in the diagram below.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-3-nitrotoluene

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-3-nitrotoluene, tailored for researchers, scientists, and professionals in drug development. The document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and visual representations of the molecular structure and its corresponding spectral patterns.

Predicted ¹H NMR Spectral Data

Due to the limited availability of fully assigned experimental spectra in public databases, this guide presents a predicted ¹H NMR spectrum for this compound. The predictions are derived from established principles of NMR spectroscopy, including the analysis of substituent effects on chemical shifts and typical coupling constants in aromatic systems.

The predicted quantitative data for the ¹H NMR spectrum of this compound, assuming a standard deuterated solvent like CDCl₃, is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | ~ 8.10 | d | Jmeta = ~2.0 | 1H |

| H-2 | ~ 7.85 | d | Jortho = ~8.4 | 1H |

| H-5 | ~ 7.45 | dd | Jortho = ~8.4, Jmeta = ~2.0 | 1H |

| -CH₃ | ~ 2.50 | s | - | 3H |

Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and instrument frequency.

Structural and Signaling Visualization

The following diagrams illustrate the molecular structure with proton assignments and the predicted splitting patterns based on coupling interactions.

Caption: Molecular structure of this compound with proton assignments.

Caption: Predicted ¹H NMR splitting patterns for the aromatic protons of this compound.

Experimental Protocols

The following is a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule such as this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.

-

Sample Purity: Ensure the sample is of high purity to avoid signals from contaminants.

-

Mass of Sample: Weigh approximately 5-25 mg of this compound.[1][2]

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[3] Other potential solvents include acetone-d₆, DMSO-d₆, or benzene-d₆, depending on the sample's solubility.

-

Solvent Volume: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[3]

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm. Modern spectrometers can also reference the residual solvent peak.

-

Dissolution and Transfer: Dissolve the sample in a small, clean vial before transferring the solution to the NMR tube. This ensures complete dissolution and allows for filtration if necessary.[1]

-

Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry, high-quality 5 mm NMR tube. Suspended solids can degrade the spectral quality.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.

NMR Spectrometer Setup and Data Acquisition

These steps are typically performed using the spectrometer's software.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Sample Insertion: Insert the NMR tube into a spinner turbine and place it in the magnet.

-

Locking: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process minimizes peak broadening and improves the resolution of the signals.

-

Tuning and Matching: The probe is tuned to the ¹H frequency to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used for a ¹H spectrum.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds, which influences the digital resolution.

-

Relaxation Delay: A delay of 1-5 seconds between pulses allows for the protons to return to equilibrium, ensuring accurate integration.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

Receiver Gain: The receiver gain is optimized automatically to maximize the signal without overloading the detector.

-

-

Data Acquisition: The experiment is initiated to acquire the Free Induction Decay (FID).

Data Processing

-

Fourier Transform: The FID, which is a time-domain signal, is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The phase of the spectrum is manually or automatically corrected to ensure all peaks are in the absorptive mode and have a flat baseline.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0 ppm or by referencing the known chemical shift of the residual solvent peak.

-

Integration: The area under each signal is integrated to determine the relative number of protons giving rise to that signal.

-

Peak Picking: The exact chemical shifts of the peaks are identified.

References

An In-depth Technical Guide to the 13C NMR Analysis of 4-Bromo-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 4-bromo-3-nitrotoluene. Due to the limited availability of public experimental spectral data for this specific compound, this report outlines a predictive approach based on established substituent effects on the benzene ring. This methodology allows for a robust estimation and interpretation of the ¹³C NMR spectrum, providing valuable structural insights for researchers and professionals in the fields of chemistry and drug development.

Predicted ¹³C NMR Data

The chemical shifts for the carbon atoms in this compound have been predicted by analyzing the known substituent effects of a methyl group, a bromine atom, and a nitro group on the chemical shifts of a benzene ring. The reference chemical shift for benzene is 128.5 ppm. The individual effects of each substituent are determined from the experimental data of toluene, bromobenzene, and nitrobenzene, and then applied additively to predict the spectrum of this compound.

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment Rationale |

| C-1 | 138.8 | Attached to the methyl group. Experiences a moderate downfield shift due to the alkyl substituent and the meta nitro group, and a slight shielding from the para bromo group. |

| C-2 | 134.4 | Experiences a strong downfield shift due to the directly attached electron-withdrawing nitro group and a deshielding effect from the ortho bromo group. |

| C-3 | 121.7 | Attached to the bromine atom. The "heavy atom effect" of bromine causes a significant upfield shift, counteracting the deshielding effect from the ortho nitro group. |

| C-4 | 150.3 | Experiences the strongest downfield shift due to the powerful electron-withdrawing effect of the ortho nitro group and the deshielding effect of the directly attached bromine. |

| C-5 | 127.3 | Experiences a moderate downfield shift due to the para nitro group and a slight shielding from the meta bromo group. |

| C-6 | 124.9 | Experiences a slight downfield shift due to the meta nitro group and a slight shielding from the ortho bromo group. |

| -CH₃ | 20.5 | The methyl carbon exhibits a typical upfield chemical shift for an alkyl group attached to an aromatic ring. |

Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring a ¹³C NMR spectrum of a solid organic compound like this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of this compound. A higher sample concentration is generally preferred for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Often, commercially available deuterated solvents contain a small amount of TMS. If not, a very small drop of TMS can be added to the sample.

2.2. Instrument Setup and Data Acquisition

-

Spectrometer: The experiment is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Locking: The probe is tuned to the ¹³C frequency. The spectrometer's field frequency is locked onto the deuterium signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): Typically set to 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei between scans.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range for most organic compounds.

-

2.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm.

-

Peak Picking: The chemical shifts of all observed peaks are identified and tabulated.

Visualization of Predicted ¹³C NMR Signal Assignment

The following diagram illustrates the logical relationship between the substituents on the benzene ring and the predicted chemical shifts of the carbon atoms in this compound. The diagram shows how the electron-donating (activating) and electron-withdrawing (deactivating) effects of the methyl, bromo, and nitro groups influence the shielding and deshielding of the aromatic carbons.

An In-depth Technical Guide to the FT-IR Spectrum of 4-Bromo-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-3-nitrotoluene. It includes a detailed experimental protocol for sample analysis, a quantitative summary of its characteristic absorption bands, and a logical diagram illustrating the correlation between its functional groups and their spectral signatures. This document is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Introduction to this compound and FT-IR Spectroscopy

This compound (C7H6BrNO2) is an aromatic organic compound with a molecular weight of 216.03 g/mol .[1][2][3] Its structure consists of a toluene molecule substituted with a bromine atom and a nitro group. FT-IR spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule by measuring its absorption of infrared radiation.[4][5][6] Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint that allows for the elucidation and confirmation of the molecular structure.[5][7]

Experimental Protocol: Acquiring the FT-IR Spectrum

The following section details common methodologies for preparing a solid sample like this compound for FT-IR analysis. The Potassium Bromide (KBr) pellet method is widely used and described here.

Objective: To prepare a solid sample of this compound in a KBr pellet for FT-IR analysis.

Materials:

-

This compound sample (1-2 mg)

-

Dry potassium bromide (KBr), FT-IR grade (100-200 mg)

-

Agate mortar and pestle

-

Pellet die and hydraulic press

-

FT-IR spectrometer

Procedure:

-

Grinding: Add approximately 1-2 mg of the this compound sample to an agate mortar.[8] Add about 100-200 mg of dry KBr powder.[8]

-

Mixing: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.[8][9] The fine particle size is crucial to reduce scattering of the infrared radiation.[9]

-

Pellet Formation: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure to form a transparent or semi-transparent pellet.[8] A clear pellet indicates good mixing and pressing.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Spectrum Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet or of the empty sample compartment should be acquired and subtracted from the sample spectrum.

Alternative Methods:

-

Thin Solid Film: The solid sample can be dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains, which can be analyzed directly.[10]

-

Attenuated Total Reflectance (ATR): A small amount of the solid powder is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[8][11]

Data Presentation: Characteristic FT-IR Absorption Bands

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. The table below summarizes the expected vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic (Benzene Ring) | Medium-Weak |

| 3000 - 2850 | C-H Stretch | Aliphatic (Methyl Group) | Medium-Weak |

| 1600 - 1585 | C=C Stretch | Aromatic (Benzene Ring) | Medium |

| 1550 - 1530 | N-O Asymmetric Stretch | Nitro Group (-NO₂) | Strong |

| 1475 - 1450 | C=C Stretch | Aromatic (Benzene Ring) | Medium |

| 1350 - 1330 | N-O Symmetric Stretch | Nitro Group (-NO₂) | Strong |

| 1050 - 1000 | C-Br Stretch | Aryl Bromide | Medium-Strong |

| 900 - 675 | C-H Bend (Out-of-plane) | Substituted Benzene | Strong |

Note: The exact positions of the peaks can be influenced by the sample state and the specific molecular environment.

Interpretation of the Spectrum

-

Aromatic C-H Stretching: The absorptions in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the benzene ring.[7][12]

-

Aliphatic C-H Stretching: Peaks appearing just below 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the methyl (-CH₃) group.[7]

-

Nitro Group Vibrations: The presence of the nitro group is strongly indicated by two intense absorption bands. The band in the 1550-1530 cm⁻¹ range is due to the asymmetric stretching of the N-O bonds, while the band at 1350-1330 cm⁻¹ corresponds to the symmetric stretch.[13] These strong peaks are often the most prominent features in the spectrum of nitro compounds.[13]

-

Aromatic Ring Stretching: The absorptions for the C=C stretching vibrations within the benzene ring typically appear in the 1600-1450 cm⁻¹ region.[7]

-

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a band in the lower frequency "fingerprint" region, typically around 1050-1000 cm⁻¹.

-

Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. The exact position of these strong bands can help confirm the substitution pattern.

Visualization of Vibrational Mode Correlations

The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic absorption regions in the FT-IR spectrum.

Caption: Vibrational modes of this compound.

References

- 1. This compound | C7H6BrNO2 | CID 79224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. azooptics.com [azooptics.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. azooptics.com [azooptics.com]

- 7. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-nitrotoluene is an aromatic compound of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the preparation of various pharmaceuticals and other fine chemicals. A thorough understanding of its molecular characteristics is paramount for its effective utilization and for quality control in its synthesis and subsequent applications. Mass spectrometry, a powerful analytical technique, provides invaluable insights into the molecular weight and structural features of this compound through the analysis of its fragmentation patterns upon ionization. This guide offers a detailed examination of the electron ionization mass spectrometry (EI-MS) of this compound, presenting key spectral data, a plausible fragmentation pathway, and a representative experimental protocol.

Molecular and Spectrometric Data

The fundamental properties and key mass spectrometric data for this compound are summarized below. The molecular weight of this compound is 216.032 g/mol .[1] The compound has the molecular formula C₇H₆BrNO₂.[1][2]

Table 1: Key Mass Spectrometric Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.032 g/mol | [1] |

| Ionization Mode | Electron Ionization (EI) | |

| Major Fragment Ions (m/z) | Relative Abundance (%) | |

| 217/215 (M⁺/M⁺+2) | Present, characteristic bromine isotope pattern | |

| 187/185 | [M-NO]⁺ | |

| 171/169 | [M-NO₂]⁺ | |

| 139 | [M-Br]⁺ | |

| 90 | Base Peak | [2] |

| 89 | Second Most Abundant | [2] |

| 63 | Third Most Abundant | [2] |

Note: The relative abundances for fragments other than the top three are qualitative descriptions based on typical fragmentation patterns of related compounds, as the exact full spectrum data is not publicly available.

Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) conditions is governed by the relative stability of the resulting fragment ions and the strengths of the chemical bonds within the molecule. The presence of the aromatic ring, the nitro group, the bromine atom, and the methyl group leads to a series of characteristic fragmentation reactions.

The initial step is the ionization of the molecule to form the molecular ion (M⁺), which will exhibit a characteristic M⁺/M⁺+2 isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

Subsequent fragmentation can proceed through several pathways:

-

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group, either as a nitrogen monoxide radical (•NO) or a nitrogen dioxide radical (•NO₂).

-

Loss of •NO results in a fragment ion at m/z 187/185.

-

Loss of •NO₂ leads to a fragment ion at m/z 171/169.

-

-

Loss of the Bromine Atom: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a fragment ion at m/z 139.

-

Formation of the Base Peak (m/z 90): The base peak at m/z 90 is likely due to a more complex fragmentation cascade. A plausible pathway involves the initial loss of the bromine atom followed by the loss of the nitro group, or vice-versa, and subsequent rearrangements. The fragment at m/z 90 could correspond to the C₇H₆⁺ ion.

-

Formation of Other Key Fragments (m/z 89 and 63):

-

The fragment at m/z 89 is likely formed by the loss of a hydrogen atom from the m/z 90 fragment.

-

The fragment at m/z 63 is a common fragment in the mass spectra of benzene derivatives and can be attributed to the C₅H₃⁺ ion, formed through the fragmentation of the aromatic ring.

-

The proposed fragmentation pathway is visualized in the following diagram:

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source. This protocol is based on general procedures for the analysis of semivolatile organic compounds and nitrotoluene isomers.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a suitable volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards with concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

-

Sample Dilution: If analyzing a sample of unknown concentration, dissolve a known weight of the sample in a known volume of the solvent and dilute as necessary to fall within the calibration range.

-

Filtration: Ensure all solutions are free of particulate matter by filtering through a 0.22 µm syringe filter before injection.

GC-MS Instrumentation and Conditions

| Parameter | Typical Setting |

| Gas Chromatograph (GC) | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1.0 - 1.5 mL/min |

| Inlet Temperature | 250 - 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless or split (e.g., 20:1 split ratio) |

| Oven Temperature Program | Initial temperature: 60-80 °C, hold for 1-2 min. Ramp: 10-20 °C/min to 280-300 °C. Final hold: 5-10 min. |

| Mass Spectrometer (MS) | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 - 250 °C |

| Transfer Line Temperature | 280 - 300 °C |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 40 - 300 |

| Solvent Delay | 2 - 4 min |

Data Analysis

-

Peak Identification: Identify the peak corresponding to this compound based on its retention time, which is determined by running a known standard under the same conditions.

-

Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.

-

Fragmentation Analysis: Analyze the fragmentation pattern in the mass spectrum to confirm the identity of the compound and to gain structural information, comparing the observed fragments with the expected fragmentation pathway.

-

Quantification: If quantitative analysis is required, generate a calibration curve by plotting the peak area of the molecular ion or a characteristic fragment ion against the concentration of the standard solutions. Use this calibration curve to determine the concentration of this compound in unknown samples.

The experimental workflow is outlined in the diagram below:

References

Navigating the Safety Profile of 4-Bromo-3-nitrotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 4-Bromo-3-nitrotoluene. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and development.

Chemical Identification and Physical Properties

This compound, with the CAS number 5326-34-1, is a substituted aromatic compound.[1][2][3] Its chemical structure and properties are fundamental to understanding its reactivity and behavior in experimental settings.

| Property | Value | Source |

| Molecular Formula | C7H6BrNO2 | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Appearance | Yellow to orange crystals, powder, or crystalline powder/lumps | [4] |

| Melting Point | 31-33 °C (lit.) | [5] |

| Boiling Point | 151.5-152.5 °C at 14 mmHg (lit.) | [5] |

| Density | 1.578 g/mL at 25 °C (lit.) | [5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| InChI Key | UPBUTKQMDPHQAQ-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CC(=C(C=C1)Br)--INVALID-LINK--[O-] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.[1]

| Hazard Classification | GHS Code | Signal Word | Hazard Statement |

| Skin Irritation | H315 | Warning | Causes skin irritation |

| Eye Irritation | H319 | Warning | Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335 | Warning | May cause respiratory irritation |

GHS Pictogram:

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

-

Avoid contact with skin and eyes.[6]

-

Use only in a well-ventilated area or under a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a lab coat.

-

For respiratory protection, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) if dusts are generated.

-

Wash hands thoroughly after handling.[7]

Storage:

-

Keep container tightly closed in a dry and cool place.

-

Store in a well-ventilated area.

-

Combustible liquids should be stored appropriately.

First-Aid Measures

In case of exposure, immediate first-aid is essential.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[6][7] |

| Skin Contact | Immediately wash off with soap and plenty of water. Take off contaminated clothing. If skin irritation persists, call a physician.[6][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[6]

Accidental Release:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[6]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[9]

Experimental Protocols

Detailed experimental protocols for the safety and toxicological evaluation of this compound are not publicly available in the searched resources. Such studies are typically conducted by manufacturers and regulatory agencies and are often proprietary. The hazard classifications are derived from these studies or from validated structure-activity relationship models.

Visualizing Safety Workflows

To facilitate a clear understanding of the necessary safety procedures, the following diagrams illustrate key workflows for handling and risk assessment of this compound.

Caption: A generalized workflow for the safe handling of this compound.

Caption: A logical diagram for risk assessment when working with this compound.

References

- 1. This compound | C7H6BrNO2 | CID 79224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sciedco.ca [sciedco.ca]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 5326-34-1 [chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. lobachemie.com [lobachemie.com]

- 9. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Hazards and Toxicity of 4-Bromo-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and toxicological profile of 4-Bromo-3-nitrotoluene (CAS No. 5326-34-1). The information is intended for professionals in research, scientific, and drug development fields to ensure safe handling and informed risk assessment. This document summarizes available data on its toxicity, outlines relevant experimental protocols for hazard assessment, and visualizes potential metabolic pathways and logical relationships related to its toxicity.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₆BrNO₂. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 216.03 g/mol | [1] |

| Appearance | Almost colorless to yellow crystalline powder | |

| Melting Point | 31-33 °C | |

| Boiling Point | 151.5-152.5 °C at 14 mmHg | |

| Density | 1.578 g/mL at 25 °C | |

| Flash Point | 113 °C (closed cup) | |

| Solubility | No data available | |

| CAS Number | 5326-34-1 | [1] |

Hazard Identification and GHS Classification